molecular formula C22H21ClN4O B11204922 7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11204922
M. Wt: 392.9 g/mol
InChI Key: NOWJUJFZXMVNJA-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrrolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl and 5-phenyl groups can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the reaction of the intermediate with 3-methoxypropylamine under controlled temperature and pH conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present in derivatives) or other reducible functionalities.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been explored for its potential in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study cellular pathways and protein interactions.

    Medicine: Potential use as a kinase inhibitor for the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which may confer unique binding properties and selectivity towards certain kinases. This makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C22H21ClN4O

Molecular Weight

392.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClN4O/c1-28-12-6-11-24-21-20-19(16-7-3-2-4-8-16)14-27(22(20)26-15-25-21)18-10-5-9-17(23)13-18/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,24,25,26)

InChI Key

NOWJUJFZXMVNJA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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